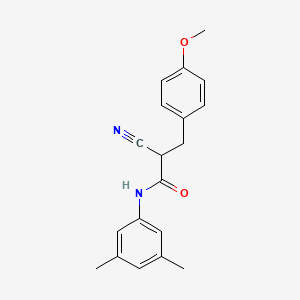

2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide

Description

2-Cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic acrylamide derivative characterized by a cyano group (-CN), a propanamide backbone, and two aromatic substituents: a 3,5-dimethylphenyl group and a 4-methoxyphenyl group. Its molecular formula is C₁₉H₂₀N₂O₂, with a molecular weight of 308.38 g/mol .

Properties

IUPAC Name |

2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-8-14(2)10-17(9-13)21-19(22)16(12-20)11-15-4-6-18(23-3)7-5-15/h4-10,16H,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEZMQVWTMCSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20N2O2

- Molecular Weight : 308.37 g/mol

- CAS Number : 1260986-11-5

The structure includes a cyano group, which is known to enhance biological activity through various mechanisms, including interaction with biological macromolecules.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of related compounds have shown cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.48 |

| 5b | HCT-116 | 1.54 |

| 5c | U-937 | 0.19 |

These values suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest in the G1 phase .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies show that it can modulate the synthesis of pro-inflammatory cytokines. For example, a related study demonstrated a significant reduction in the production of nitrite and cytokines (IL-1β and TNFα) at concentrations as low as 25 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- Cell Cycle Arrest : Prevents cell proliferation by arresting the cell cycle at specific phases.

- Cytokine Modulation : Reduces inflammatory markers in macrophage cultures.

These mechanisms suggest a multifaceted approach to its therapeutic potential.

Case Studies

A notable case study involved the evaluation of similar compounds against various cancer cell lines. The results indicated that modifications to the chemical structure could significantly enhance biological activity:

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide exhibit significant pharmacological activities. The compound has been studied for its potential as an anti-inflammatory agent. For instance, modifications in its structure have led to derivatives that show efficacy in reducing inflammation in various animal models, demonstrating its potential as a therapeutic agent against inflammatory diseases .

Drug Development

The synthesis and optimization of this compound derivatives are ongoing areas of research. These derivatives are being evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The structural modifications aim to enhance efficacy while minimizing side effects associated with traditional NSAIDs .

Case Studies

Comparison with Similar Compounds

Positional Isomers: Methoxy Substituent Variations

Example Compound: 2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

- Key Differences :

- The methoxy group is positioned at the 3 -position on the phenyl ring instead of the 4 -position.

- Molecular weight remains identical (308.38 g/mol ), but steric and electronic properties differ due to substituent orientation.

Heterocyclic Analogs: Thiazole- and Oxadiazole-Containing Derivatives

Example Compounds :

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c–7f)

- Key Differences: Incorporation of thiazole and oxadiazole rings replaces the cyano and methoxyphenyl groups. Higher molecular weights (375–389 g/mol) due to sulfur-containing heterocycles.

- Implications: Heterocycles likely improve thermal stability but may reduce solubility in polar solvents. The cyano group in the target compound could enhance electrophilicity, influencing reactivity in nucleophilic environments.

Phenolic and Aminoethyl Derivatives

Example Compounds: 4-(2-((3,5-Dimethylphenyl)amino)ethyl)phenol (17g) and analogs

- Key Differences: Replacement of the propanamide-cyano moiety with phenolic or aminoethyl groups. Molecular weights range from 260–327 g/mol, with yields during synthesis varying (30.7–62.8%).

- In contrast, the cyano group in the target compound may confer electron-withdrawing effects, altering metabolic stability or corrosion inhibition efficiency .

Furan-Containing Propanamide Derivatives

Example Compound : N-(3,5-Dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

- Key Differences: A furan ring replaces the cyano and methoxyphenyl groups. Higher molecular weight (335.40 g/mol) due to the furan’s aromatic oxygen atom.

- Implications: The furan’s electron-rich nature could enhance π-π stacking interactions, whereas the cyano group in the target compound may increase electrophilicity at the amide carbonyl, affecting hydrolysis rates or corrosion inhibition mechanisms .

Research Implications and Limitations

- Structural-Activity Relationships (SAR): The cyano group and methoxy positioning in the target compound likely influence its electronic profile, distinguishing it from analogs with heterocycles or phenolic groups.

- Synthetic Challenges : Positional isomer synthesis (e.g., 3- vs. 4-methoxy) may require tailored reaction conditions to optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.